molecular formula C17H21N3OS B2397920 N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-55-0

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2397920
CAS No.: 396723-55-0
M. Wt: 315.44
InChI Key: PKRQXGVLPHIZPS-UHFFFAOYSA-N
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Description

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and a pivalamide group, which is known for its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The p-tolyl group is introduced via electrophilic aromatic substitution reactions, and the pivalamide group is attached through amide bond formation reactions using reagents like pivaloyl chloride and a suitable amine .

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pockets of certain proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is unique due to its specific combination of functional groups, which confer stability and resistance to metabolic degradation. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQXGVLPHIZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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